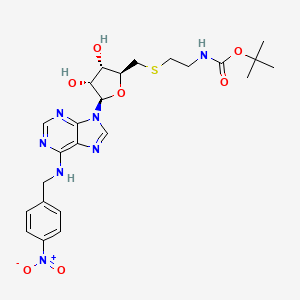

N-Boc SAENTA

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H31N7O7S |

|---|---|

Molecular Weight |

561.6 g/mol |

IUPAC Name |

tert-butyl N-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethyl]carbamate |

InChI |

InChI=1S/C24H31N7O7S/c1-24(2,3)38-23(34)25-8-9-39-11-16-18(32)19(33)22(37-16)30-13-29-17-20(27-12-28-21(17)30)26-10-14-4-6-15(7-5-14)31(35)36/h4-7,12-13,16,18-19,22,32-33H,8-11H2,1-3H3,(H,25,34)(H,26,27,28)/t16-,18-,19-,22-/m1/s1 |

InChI Key |

LXPLGPLYCIVIMP-WGQQHEPDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for N Boc Protected Architectures

Direct N-Boc Protection Strategies and Advancements

The direct introduction of the Boc group onto an amine is a fundamental transformation, typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). sci-hub.se Research continues to focus on improving the efficiency, selectivity, and environmental footprint of this reaction.

Various catalytic systems have been developed to facilitate N-Boc protection, offering alternatives to traditional base-mediated methods. sci-hub.se These systems aim to enhance reaction rates, improve yields, and operate under milder conditions.

Metal-catalyzed: Lewis acids such as salts of iron(III), lanthanum(III), zirconium(IV), and copper(I) nanoparticles have been shown to effectively catalyze the N-Boc protection of amines. csic.eseurekaselect.comniscpr.res.inresearchgate.net For instance, La(NO₃)₃·6H₂O under solvent-free conditions at room temperature provides excellent yields of N-tert-butylcarbamates. researchgate.net Iron(III) salts are particularly attractive due to their low cost, low toxicity, and effectiveness in catalyzing the selective deprotection of N-Boc groups, highlighting their role in sustainable chemical processes. csic.es Copper iodide nanoparticles (CuI-NPs) have also been used as a recyclable catalyst in mechanochemical, solvent-free N-Boc protection, offering short reaction times and high yields. niscpr.res.in

Acid-catalyzed: Both Brønsted and Lewis acids are employed to catalyze N-Boc protection. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and Amberlite-IR 120 resin are efficient and reusable heterogeneous acid catalysts that work under solvent-free conditions. organic-chemistry.orgderpharmachemica.com Malic acid and sulfamic acid have been demonstrated as effective, green catalysts for N-Boc protection under solvent-free conditions at room temperature. eurekaselect.comjkchemical.com More recently, sulfonated reduced graphene oxide (SrGO) has been introduced as a metal-free, reusable solid acid catalyst for the chemoselective N-tert-butyloxycarbonylation of amines under solvent-free, ambient conditions. thieme-connect.com

Solvent-free: Conducting N-Boc protection without a solvent is a significant green chemistry approach. benthamdirect.com Several catalytic systems, including many of the metal and acid catalysts mentioned above, are effective under solvent-free conditions. eurekaselect.comresearchgate.netderpharmachemica.comthieme-connect.com In some cases, the reaction between an amine and Boc₂O can proceed efficiently at room temperature without any catalyst or solvent, yielding the mono-N-Boc derivative in high yield. sci-hub.se Mechanochemical methods, such as ball milling or grinding with a mortar and pestle, also provide a solvent-free route for N-Boc protection, often with reduced reaction times. niscpr.res.inscirp.org

Table 1: Comparison of Catalytic Systems for N-Boc Protection

| Catalyst System | Conditions | Advantages |

|---|---|---|

| Metal-Catalyzed | ||

| Iron(III) salts | Sustainable, inexpensive | Clean reaction, minimal waste. csic.es |

| La(NO₃)₃·6H₂O | Solvent-free, room temp | Excellent yields, mild conditions. researchgate.net |

| CuI-NPs | Solvent-free, mechanochemical | Short reaction times, recyclable catalyst. niscpr.res.in |

| Acid-Catalyzed | ||

| HClO₄–SiO₂ | Solvent-free, room temp | Reusable, inexpensive. organic-chemistry.org |

| Amberlite-IR 120 | Solvent-free | Fast reaction, easy catalyst separation. derpharmachemica.com |

| Sulfamic Acid | Solvent-free, room temp | Recyclable, efficient. jkchemical.com |

| SrGO | Solvent-free, room temp | Metal-free, reusable, high yields. thieme-connect.com |

| Solvent-Free | ||

| Catalyst-free | Room temp | Environmentally benign, simple. sci-hub.sebenthamdirect.com |

| Mechanochemical | Grinding/ball milling | Rapid, avoids bulk solvents. niscpr.res.inscirp.org |

In molecules with multiple functional groups or stereocenters, selective protection is paramount.

Chemoselectivity: Many modern N-Boc protection methods exhibit high chemoselectivity. For instance, primary amines can often be selectively protected in the presence of secondary amines or hydroxyl groups. organic-chemistry.orgorganic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst allows for the highly chemoselective mono-N-Boc protection of diverse amines, avoiding common side reactions. organic-chemistry.org Similarly, catalyst-free N-tert-butyloxycarbonylation in water can afford optically pure N-t-Boc derivatives of chiral amines and amino acid esters without side product formation. organic-chemistry.org Alkyl phenyl carbonates have been used for the chemoselective protection of primary amino groups in polyamines with high yields. kiku.dk

Stereoselectivity: Preserving the stereochemical integrity of chiral amines and amino acids during protection is critical. Many catalytic and catalyst-free methods have been shown to proceed without racemization. organic-chemistry.org For example, N-Boc-protected α-amino acid radical precursors can be synthesized and used in subsequent reactions to create α,β-diamino acids with excellent yields, demonstrating a route to biologically active molecules. chemrxiv.org The stereoselective alkylation of N-Boc-protected-5-substituted δ-lactams, derived from β³-amino acids, allows for the synthesis of optically active α,δ-disubstituted δ-amino acids with high facial selectivity. capes.gov.bracs.org

Green chemistry principles are increasingly being applied to N-Boc protection to reduce environmental impact. Key strategies include:

Use of benign solvents: Water and polyethylene (B3416737) glycol (PEG) have been used as environmentally friendly reaction media. researchgate.netmcours.net Catalyst-free N-Boc protection in water is a notable example. organic-chemistry.org

Solvent-free reactions: As detailed previously, eliminating the solvent entirely is a major advancement. sci-hub.sederpharmachemica.combenthamdirect.com This can be achieved through neat reaction mixtures or mechanochemistry. niscpr.res.inscirp.org

Recyclable catalysts: The use of heterogeneous catalysts like Amberlite-IR 120, HClO₄–SiO₂, and sulfonated reduced graphene oxide allows for easy separation and reuse, minimizing waste. organic-chemistry.orgderpharmachemica.comthieme-connect.com

Atom economy: Methods that proceed with high yield and selectivity, such as the HFIP-catalyzed protocol, maximize the incorporation of reactant atoms into the final product. organic-chemistry.org

Automated synthesis is transforming the landscape of chemical research by improving reproducibility and enabling high-throughput experimentation. Solution-phase automated synthesizers have been successfully employed for the preparation of N-Boc protected intermediates. beilstein-journals.org For example, the automated synthesis of Garner's aldehyde, a versatile chiral building block, involves Boc protection as a key step. beilstein-journals.org Automated platforms have also been used for the assembly of peptide nucleic acid (PNA) oligomers using Fmoc/Boc-protected monomers, demonstrating the compatibility of this protecting group strategy with automated protocols. researchgate.net These systems can perform multi-step sequences, including protection, reaction, and deprotection, in a continuous or closed-loop fashion, accelerating drug discovery and process development. nih.govnih.gov

Synthesis of N-Boc Protected Complex Intermediates and Building Blocks

The N-Boc group is instrumental in the synthesis of complex building blocks used in medicinal chemistry and materials science.

β-amino acids are important constituents of many biologically active molecules. nih.govrsc.org The synthesis of their enantiomerically pure N-Boc protected forms is a significant area of research.

A recently developed safe and efficient method for preparing enantiopure N-Boc-β³-amino acid methyl esters starts from α-amino acids. nih.govrsc.orgnih.gov This approach avoids hazardous reagents typically used in methods like the Arndt-Eistert homologation. nih.gov The key steps of one such synthesis are outlined below:

Two-carbon elongation: A Wittig-type reaction is used to extend the carbon chain of the starting α-amino acid. nih.gov

Reduction and Isomerization: The resulting α,β-unsaturated ester is reduced, followed by enol-keto isomerization. nih.gov

Oxidative Cleavage: The intermediate is then oxidatively cleaved to form the N-Boc-β³-amino acid. nih.gov

Esterification: Finally, the carboxylic acid is converted to the corresponding methyl ester. nih.gov

This methodology provides a scalable and safer route to valuable chiral building blocks like N-Boc-β³-amino acid methyl esters. nih.gov Other approaches include the highly diastereoselective synthesis of N-Boc-trans-oxazolidine methyl esters from N-Boc-N-hydroxymethyl α-amino aldehydes, which serve as chiral synthons for β-amino-α-hydroxy acids. orgsyn.org

N-Boc-α,α-disubstituted α-Amino Acid Synthesis

The synthesis of α,α-disubstituted α-amino acids presents a significant challenge due to the steric hindrance around the quaternary α-carbon. nih.gov These compounds are of high interest as they act as conformational modifiers in peptides and are precursors to various bioactive molecules. nih.gov Over the years, numerous strategies have emerged to address the complexities of their synthesis. nih.govresearchgate.net

One established method involves the Bucherer-Bergs reaction, which can be followed by Boc protection. For instance, a piperidine (B6355638) derivative can be converted to a hydantoin, which is then N-Boc protected. Subsequent hydrolysis yields the desired N-Boc-α,α-disubstituted amino acid. chim.itcsic.es Another powerful approach is the 1,3-dipolar cycloaddition of an azomethine ylide to an α,β-dehydro-lactone, which can produce pyrrolidine-based amino acids with excellent diastereoselectivity. chim.it The resulting product can then be appropriately protected.

Recent advancements have focused on developing more efficient and stereoselective methods. These include synergistic enantioselective catalysis, visible-light-mediated photocatalysis, and metal-free methodologies, which offer new pathways to these sterically congested targets. nih.govresearchgate.net For example, heterocyclic quaternary amino acids, which offer additional functionality due to the presence of heteroatoms, are increasingly accessible through these modern techniques. chim.itcsic.es

N-Boc Protected Hydrazine (B178648) Diacids for Mimetic Structures

N-Boc protected hydrazine diacids are crucial building blocks for creating peptidomimetics, particularly those designed to mimic α-helical structures. researchgate.netnih.govresearchgate.net These scaffolds have potential applications as antagonists for protein-protein interactions, such as the Bcl-xL/Bak complex. researchgate.net

The synthesis of these key intermediates has been a focus of research. One approach involves the electrophilic amination of N-benzyl derivatives of natural amino acids using N-Boc oxaziridines, which helps to maintain the optical integrity of the resulting hydrazino acids. nih.gov Another reported method starts from α-amino acid methyl ester hydrochlorides to produce chiral Nβ-Boc protected α-Nα-hydrazino diesters. researchgate.netresearchgate.net These building blocks are then used to construct more complex peptidomimetic structures, such as those based on a hydrazine-linked piperazine-2,6-dione (B107378) scaffold. researchgate.netresearchgate.net

Synthesis of N-Boc Protected Diamines and Related Compounds

Mono-N-Boc-protected diamines are versatile synthetic intermediates, but their selective preparation can be challenging due to the presence of two reactive amino groups. sigmaaldrich.com Direct protection of a diamine with di-tert-butyl dicarbonate ((Boc)₂O) often results in a mixture of unprotected, mono-protected, and di-protected products. sigmaaldrich.com

Several strategies have been developed to achieve selective mono-protection. One method involves starting with an N-alkylaminoethanol, which is first N-Boc protected. The hydroxyl group is then converted to a phthalimide (B116566) under Mitsunobu conditions, followed by hydrazinolysis to liberate the free primary amine, yielding the desired mono-protected product. tandfonline.com Continuous flow chemistry offers a more controlled approach, allowing for precise temperature and stoichiometry management to maximize the yield of the mono-protected species. sigmaaldrich.comacs.org For instance, using a microreactor, the molar ratio of (Boc)₂O to the diamine can be finely tuned to optimize the yield of the mono-Boc-protected product, which can be significantly higher than in batch reactions. sigmaaldrich.com Another synthetic route involves the reaction of ethylenediamine (B42938) with a pre-formed active agent like tert-butyl (p-nitrophenyl) carbonate, which can lead to high yields of N-Boc-ethylenediamine. google.com

Formation of N-Boc Protected Secondary Amines via Reductive Alkylation

Reductive amination is a fundamental method for amine synthesis. A particularly efficient, one-pot procedure allows for the tandem direct reductive amination of aldehydes with primary amines followed by N-Boc protection to form N-Boc protected secondary amines. nih.govnih.gov This method utilizes a combination of (Boc)₂O and sodium triacetoxyborohydride (B8407120) (STAB). nih.govnih.gov

This one-pot approach offers several advantages. It effectively prevents the overalkylation that often leads to tertiary amine byproducts. nih.gov Furthermore, it circumvents the issue of reductive lactamization, which can be a competing side reaction with γ- or δ-amino esters. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. For example, both aromatic and aliphatic aldehydes can be successfully coupled with various primary amines, including benzylamine (B48309) and amino acid esters, to provide the corresponding N-Boc protected secondary amines in high yields. nih.gov The method is also compatible with acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz, Bn) protecting groups already present in the substrates. acs.org

Table 1: Examples of One-Pot Reductive Amination/N-Boc Protection This table is generated based on data from representative procedures.

| Aldehyde | Amine | Product | Yield (%) |

| Benzaldehyde | Methylamine | N-Boc-N-methylbenzylamine | 90 |

| Benzaldehyde | Glycine methyl ester | N-Boc-N-(carboxymethyl)benzylamine | 87 |

| Isovaleraldehyde | Benzylamine | N-Boc-N-benzyl-3-methylbutylamine | 80 |

| 4-Chlorobenzaldehyde | Benzylamine | N-Boc-N-(4-chlorobenzyl)benzylamine | 85 |

Strategic N-Boc Deprotection Methodologies in Multi-step Synthesis

The removal of the N-Boc group is a critical step in many synthetic sequences. While typically achieved with strong acids, the choice of method depends on the substrate's sensitivity and the desired selectivity.

Acid-Catalyzed N-Boc Cleavage Mechanisms and Optimization

The most common method for N-Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.netorganic-chemistry.org The mechanism proceeds via protonation of the carbamate's carbonyl oxygen, which triggers fragmentation into a stable tert-butyl cation, carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation is typically scavenged by the excess acid or an added scavenger to prevent side reactions with nucleophilic substrates. researchgate.net

Kinetic studies have revealed that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. researchgate.netnih.govacs.org This suggests a mechanism involving general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govacs.org Optimization of deprotection often involves balancing reaction time, temperature, and acid concentration to achieve efficient cleavage without compromising other acid-labile functional groups. researchgate.net Alternative, greener approaches are also being developed, such as using deep eutectic solvents (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid (pTSA), which can act as both the reaction medium and catalyst, allowing for efficient deprotection at room temperature. researchgate.netdntb.gov.uamdpi.com Heterogeneous solid acid catalysts, like H-BEA zeolite, are also effective, particularly in continuous flow systems, allowing for high yields and easy product separation. rsc.org

Catalytic Deprotection Approaches (e.g., Iron(III) salts)

In the quest for milder and more sustainable deprotection methods, catalytic approaches have gained prominence. Iron(III) salts, such as FeCl₃, have been identified as efficient, inexpensive, and environmentally benign catalysts for N-Boc cleavage. csic.esswisscovery.orgrsc.org This method is particularly valuable for the selective deprotection of one N-Boc group in the presence of other protecting groups, such as N-Cbz. csic.es

The iron(III)-catalyzed deprotection is effective for a range of substrates, including N,N'-diprotected amino acids and various amine derivatives. researchgate.netcsic.es The reaction proceeds cleanly, often without the need for chromatographic purification. csic.esswisscovery.orgrsc.org Studies have shown that the method is tolerant of various functional groups, including esters and internal double bonds, which remain unaffected during the reaction. csic.es However, the success of this method can be substrate-dependent; for example, it has been reported to be unsuccessful for the cleavage of N-Boc protected secondary amines and fails in the presence of a free hydroxyl group. csic.es

Table 2: Iron(III)-Catalyzed N-Boc Deprotection of Diprotected Amines This table is generated based on data from representative procedures.

| Substrate (N-Boc, N-PG¹) | Catalyst (mol%) | Time | Yield (%) |

| N-Boc, N-Ts-Asp(OMe)₂ | FeCl₃ (10) | 15 min | >99 |

| N-Boc, N-Ms-Glu(OMe)₂ | FeCl₃ (10) | 1.5 h | >99 |

| N-Boc, N-Cbz-Lys(OMe) | Fe(OTf)₃ (10) | 2 h | 98 |

| N-Boc, N-Ts-p-aminobenzoic acid ethyl ester | Fe(ClO₄)₃ (10) | 1.5 h | >99 |

Water-Mediated and Solvent-Free Deprotection Conditions

The removal of the tert-butoxycarbonyl (Boc) protecting group from nitrogen atoms is a critical transformation in multi-step organic synthesis. The development of environmentally benign and efficient deprotection methods is of significant interest. This section focuses on two such approaches: water-mediated and solvent-free deprotection conditions, which offer alternatives to conventional methods that often rely on harsh acids or organic solvents.

Water-Mediated Deprotection

The use of water as a medium for chemical reactions is highly advantageous due to its non-toxic, non-flammable, and abundant nature. For the deprotection of N-Boc groups, water-mediated methods have been developed that proceed without the need for any added catalysts.

Detailed research has demonstrated that the cleavage of the N-Boc group can be achieved by heating the protected substrate in water at elevated temperatures, typically around the reflux temperature. ccsenet.org This catalyst-free approach is effective for a variety of structurally diverse amines, including both aliphatic and aromatic derivatives, as well as some amino acid derivatives. researchgate.netlookchem.com The reaction proceeds to completion, affording the corresponding free amines in excellent yields. ccsenet.org The simplicity of this method, which avoids the use of any additional reagents, presents a green and viable alternative to many existing deprotection protocols. ccsenet.org

A proposed mechanism for this transformation suggests that at elevated temperatures, water can act as a dual acid/base catalyst, facilitating the removal of the Boc group. rsc.org The reaction generally requires heating for several hours to achieve complete conversion. lookchem.com For instance, the deprotection of N-Boc aniline (B41778) derivatives in water at 150 °C has been shown to be effective. lookchem.com

Table 1: Examples of Water-Mediated N-Boc Deprotection

| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-aniline | 80 | 24 | No Reaction |

| 2 | N-Boc-aniline | 150 | 4 | >95 |

| 3 | N-Boc-4-chloroaniline | 150 | 4 | >95 |

| 4 | N-Boc-benzylamine | 150 | 6 | >95 |

| 5 | Methyl N-Boc-phenylalaninate | 150 | 4 | >95 |

This table presents illustrative data based on reported findings for the deprotection of various N-Boc protected amines under catalyst-free, water-mediated conditions.

Solvent-Free Deprotection

Solvent-free reaction conditions represent another significant advancement in green chemistry, minimizing waste and often simplifying product isolation. Several methodologies have been established for the solvent-free deprotection of N-Boc protected architectures.

One effective technique is mechanochemistry , specifically ball milling. scirp.org In this method, the N-Boc protected amine is milled with a reagent such as p-toluenesulfonic acid under solvent-free conditions. scirp.org This process is typically rapid, with reactions often reaching completion within minutes at room temperature, yielding the corresponding amine salts in nearly quantitative amounts. scirp.org A key advantage of this method is its chemoselectivity; it can cleave the N-Boc group without affecting other sensitive functional groups like amides or esters. scirp.org The workup procedure is straightforward, often involving simple precipitation and filtration. scirp.org

Another innovative solvent-free approach involves the ex situ generation of hydrogen chloride (HCl) gas. rsc.org This method allows for the quantitative deprotection of a wide array of N-Boc derivatives using controlled, near-stoichiometric amounts of HCl gas. rsc.org The process is conducted in a two-chamber reactor where HCl is generated from sodium chloride and sulfuric acid. rsc.org The solvent-free and anhydrous nature of this technique provides high tolerance for acid-sensitive functional groups and eliminates the need for aqueous workup or purification steps, offering a clean and efficient alternative to traditional methods. rsc.org

Thermolysis is another solvent-free option for N-Boc deprotection. researchgate.net This can be achieved by heating the substrate, sometimes in the presence of silica gel, at elevated temperatures. scirp.org Microwave-assisted thermolytic deprotection has also been reported, further reducing reaction times. scirp.org

Table 2: Comparison of Solvent-Free N-Boc Deprotection Methods

| Method | Reagent/Conditions | Substrate Scope | Key Advantages |

| Mechanochemistry (Ball Milling) | p-Toluenesulfonic acid, 10 min, RT | Primary amines | Rapid, mild conditions, high yields, chemoselective. scirp.org |

| Gas-Phase (ex situ HCl) | HCl gas, controlled stoichiometry | Wide variety of N-Boc derivatives | Quantitative yields, no workup, high functional group tolerance. rsc.org |

| Thermolysis | Heat (e.g., 180-185 °C) or MW on silica gel | General | Avoids solvents and reagents. scirp.org |

This table summarizes key features of different solvent-free N-Boc deprotection strategies based on published research.

Advanced Derivatization and Analog Development of N Boc Compounds

Exploration of N-Boc Protected Amino Acid and Peptide Analogues

The introduction of the N-Boc protecting group is a critical step in the synthesis of amino acid and peptide analogues. This is typically achieved by reacting the free amino group with di-tert-butyl dicarbonate (B1257347) (Boc)₂O or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) in the presence of a base. peptide.comsigmaaldrich.com The resulting N-Boc protected amino acid is then activated for peptide coupling, a process that can be repeated to build complex peptide chains. peptide.com

The synthesis of N-Boc protected peptide analogues of SAENTA can be envisioned through a convergent strategy. First, the primary amino group of SAENTA would be protected with a Boc group. This N-Boc-SAENTA could then be coupled with various N-Boc protected amino acids or peptide fragments to generate a library of analogues. The choice of coupling reagent is crucial for minimizing side reactions and ensuring high yields. Common choices include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or phosphonium (B103445) salts. researchgate.net

A key advantage of using the N-Boc group in this context is its orthogonality with other protecting groups that may be present on the amino acid side chains or the SAENTA core. For instance, in the synthesis of complex peptide analogues, side-chain protecting groups like benzyl (B1604629) (Bzl) for serine or 2-chlorobenzyloxycarbonyl (2-Cl-Z) for lysine (B10760008) are often employed. peptide.com These groups are stable to the conditions used for N-Boc deprotection (typically trifluoroacetic acid, TFA), allowing for selective deprotection and further elaboration of the peptide chain. peptide.comacs.org

| Compound Type | Key Synthetic Strategy | Relevant Protecting Groups | Potential for SAENTA Analogues |

| N-Boc Amino Acid Analogues | Protection of the amino group with (Boc)₂O or BOC-ON. peptide.comsigmaaldrich.com | N-Boc | Direct protection of SAENTA's primary amine to form N-Boc-SAENTA. |

| N-Boc Peptide Analogues | Stepwise coupling of N-Boc protected amino acids. peptide.com | N-Boc, side-chain protecting groups (e.g., Bzl, 2-Cl-Z). peptide.com | Coupling of N-Boc-SAENTA with various N-Boc protected amino acids or peptides. |

| Aza-Peptide Analogues | Introduction of an aza-amino acid residue as an N-Boc-aza¹-dipeptide. capes.gov.br | N-Boc | Incorporation of an aza-amino acid into a peptide chain attached to the SAENTA scaffold. |

Synthesis of N-Boc Derivatives with Modified Side Chains or Scaffolds

The modification of side chains or the core scaffold of N-Boc-SAENTA opens up a vast chemical space for the development of new analogues with tailored properties. One approach involves the synthesis of derivatives with altered side chains on the purine (B94841) ring of the adenosine (B11128) moiety. For instance, the nitro group on the benzyl substituent could be reduced to an amine, which could then be further functionalized.

Another strategy involves the modification of the aminoethylthio side chain. This could be achieved by starting with a different thiol during the synthesis of the SAENTA precursor, thereby introducing variability in the length and functionality of this chain. For example, using a longer chain amino-thiol would result in a SAENTA analogue with a more flexible side chain.

Furthermore, the core scaffold itself can be modified. For example, the ribose sugar could be replaced with a different cyclic system, or the purine base could be substituted with another heterocyclic system. The synthesis of such derivatives would likely involve a multi-step synthetic sequence, with the N-Boc group being introduced at a strategic point to protect the primary amine during subsequent transformations. nih.gov

| Modification Strategy | Example | Synthetic Approach |

| Side Chain Modification (Purine) | Reduction of the nitro group on the benzyl substituent to an amine. | Catalytic hydrogenation. |

| Side Chain Modification (Aminoethylthio) | Use of a longer chain amino-thiol in the initial synthesis. | Modification of the starting materials for the SAENTA synthesis. |

| Scaffold Modification | Replacement of the ribose sugar with a carbocyclic ring. | De novo synthesis of the modified nucleoside analogue. |

Incorporation of N-Boc Protected Moieties into Novel Chemical Architectures (e.g., heterocycles, BODIPY dyes)

The N-Boc protected amino group of a SAENTA derivative can serve as a handle for its incorporation into larger and more complex chemical architectures, such as various heterocyclic systems or fluorescent dyes. ualberta.ca For instance, the deprotected primary amine of an N-Boc-SAENTA analogue could be used as a nucleophile in a reaction to form a new heterocyclic ring.

A particularly interesting application is the conjugation of N-Boc-SAENTA derivatives to fluorescent dyes like BODIPY (boron-dipyrromethene). This would involve activating the dye with a suitable functional group (e.g., a carboxylic acid) and then coupling it to the deprotected amine of the SAENTA analogue. The resulting fluorescent conjugate could be a valuable tool for biological studies, allowing for the visualization of the molecule's interactions with its biological targets.

The synthesis of novel heterocyclic compounds incorporating the N-Boc-SAENTA scaffold can also be achieved through multicomponent reactions. beilstein-journals.org For example, the deprotected amino group could participate in a reaction with a 1,3-dicarbonyl compound and an aldehyde to form a dihydropyrimidine (B8664642) derivative. Such strategies allow for the rapid generation of diverse chemical libraries based on the SAENTA core. mdpi.com

| Target Architecture | Synthetic Strategy | Key Features of N-Boc-SAENTA Derivative |

| Novel Heterocycles | Cyclization reactions involving the deprotected amino group. | Nucleophilic primary amine. |

| BODIPY Dyes | Amide bond formation between an activated BODIPY dye and the deprotected amino group of a SAENTA analogue. | Available primary amine for conjugation. |

| Dihydropyrimidines | Multicomponent reaction with a 1,3-dicarbonyl compound and an aldehyde. | Primary amine acts as a key component in the reaction. |

Regiospecific Synthesis of N-Boc-Modified Complex Molecules

The regiospecific synthesis of complex molecules containing an N-Boc-modified SAENTA moiety requires careful planning and execution. The choice of reaction conditions, solvents, and catalysts can have a profound impact on the regioselectivity of a given transformation. colab.ws For example, in the synthesis of substituted pyrazoles, the use of a protic solvent can favor the formation of one regioisomer, while an aprotic solvent may lead to the other. colab.ws

In the context of N-Boc-SAENTA, a deprotected primary amine could be used as a nucleophile in a reaction with a β-enamino diketone to form a pyrazole (B372694) ring. By carefully controlling the reaction conditions, it would be possible to selectively obtain a specific regioisomer of the resulting SAENTA-pyrazole conjugate.

Furthermore, the N-Boc protecting group itself can influence the regioselectivity of reactions on other parts of the molecule. Its steric bulk can direct incoming reagents to less hindered positions, thereby controlling the outcome of the reaction. This principle can be exploited in the synthesis of complex, polyfunctionalized molecules where precise control over the substitution pattern is essential. nih.gov

| Reaction Type | Factors Influencing Regioselectivity | Application to N-Boc-SAENTA |

| Pyrazole Synthesis | Solvent (protic vs. aprotic), steric factors of reactants. colab.ws | Regioselective formation of SAENTA-pyrazole conjugates. |

| Electrophilic Aromatic Substitution | Steric hindrance from the N-Boc group and other substituents. | Directing substitution on the purine or benzyl rings. |

| N-Alkylation | Nature of the alkylating agent and base. | Selective alkylation of specific nitrogen atoms in the SAENTA core. |

Mechanistic and Kinetic Investigations of N Boc Transformations

Reaction Pathway Elucidation for N-Boc Protection and Deprotection

N-Boc Protection: The most common method for the introduction of the Boc group involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The mechanism is a straightforward nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. This is followed by the departure of a carbonate leaving group, which can subsequently decompose to carbon dioxide and a tert-butoxide anion, providing a thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases such as triethylamine (B128534) or sodium hydroxide (B78521) are often employed, particularly with amino acids, to facilitate the process. total-synthesis.com

N-Boc Deprotection: The removal of the N-Boc group is typically achieved under acidic conditions. The mechanism involves the initial protonation of the carbamate (B1207046) oxygen. This is followed by the fragmentation of the protonated intermediate to generate a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide. total-synthesis.comacs.org The stability of the resulting tert-butyl cation is a key factor in the lability of the Boc group under acidic conditions.

A study on the thermal deprotection of N-Boc protected amines in continuous flow has also provided mechanistic insights. Using trifluoroethanol (TFE) as the solvent at elevated temperatures (e.g., 150 °C), efficient deprotection was observed. The efficiency varied based on the nature of the amine, with N-Boc derivatives of imidazole (B134444) and indole (B1671886) showing high reactivity. nih.gov

In some cases, alternative deprotection methods are employed. For instance, a mild method using oxalyl chloride in methanol (B129727) has been reported. The proposed mechanism involves more than just the in situ generation of HCl, suggesting an electrophilic role for oxalyl chloride. rsc.org

Kinetics of Acid-Catalyzed N-Boc Cleavage

Kinetic studies of the acid-catalyzed deprotection of N-Boc amines have revealed important details about the reaction mechanism. A key finding is the second-order dependence of the reaction rate on the concentration of strong acids like hydrochloric acid (HCl), sulfuric acid, and methane (B114726) sulfonic acid. acs.orgacs.orgnih.gov This observation is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate. acs.orgacs.orgresearcher.life

In contrast, when using trifluoroacetic acid (TFA), a large excess of the acid is required to achieve a reasonable reaction rate. Furthermore, the reaction exhibits an inverse kinetic dependence on the trifluoroacetate (B77799) concentration. acs.orgacs.orgnih.gov This suggests a different rate-determining step or a more complex interplay of equilibria in the presence of the weaker acid and its conjugate base.

The table below summarizes the kinetic findings for the deprotection of a tosylate-protected amine with different acids.

Table 1: Third-Order Rate Constants for the Deprotection of Tosylate 3 with Different Acids

| Acid | Usage (molar equiv) | 10³kobs (M⁻² s⁻¹) |

|---|---|---|

| HCl | 3 | 1.4 |

| H₂SO₄ | 3 | 1.1 |

| CH₃SO₃H | 3 | 1.0 |

Data sourced from a study conducted in 57% v/v Toluene/IPA at 50 °C. scribd.com

These kinetic investigations are crucial for defining robust operating conditions in industrial processes where the efficiency and predictability of the deprotection step are paramount. acs.org

Intramolecular Reactivity of the N-Boc Group with Nucleophilic and Electrophilic Moieties

The N-Boc group, while primarily a protecting group, can participate in intramolecular reactions. This reactivity, often considered a side reaction, can also be harnessed for synthetic purposes. total-synthesis.comcapes.gov.br

An example of intramolecular reactivity with a nucleophilic moiety is the N-to-O Boc transfer. In the preparation of a chiral oxazolidinone auxiliary, deprotection of a TBDMS group can generate a highly nucleophilic alkoxide that intramolecularly attacks the Boc group, transferring it from the nitrogen to the oxygen atom. total-synthesis.com Another instance involves the base-generated alkoxide attacking the Boc group, leading to an intramolecular cyclization rather than a group transfer. total-synthesis.com

The N-Boc group can also react with internal electrophiles. For instance, N-Boc-protected aziridines can undergo an intramolecular Lewis acid-catalyzed reaction to form oxazolidinones. This reaction proceeds with high regioselectivity and enantiomeric excess, retaining the configuration of the starting material. researchgate.net Similarly, the intramolecular ring-opening of epoxides tethered to an N-Boc group can be promoted by trifluoroethanol to yield 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. The regioselectivity of this cyclization is dependent on the substitution pattern of the epoxide. rsc.org

Mechanistic Studies of Transformations Involving N-Boc Amines (e.g., C-H oxidation to oxazolidinones)

The N-Boc group can direct and participate in more complex transformations, such as the C-H oxidation of N-Boc amines to form oxazolidinones. A palladium(II)/bis-sulfoxide/Brønsted acid co-catalyzed allylic C-H oxidation has been developed for this purpose. acs.orgnih.gov

Mechanistic studies suggest that the role of the Brønsted acid (a phosphoric acid derivative) is twofold. First, it facilitates the formation of a Pd(II)-bis-sulfoxide phosphate (B84403) catalyst. This catalyst promotes the key steps of allylic C-H cleavage and subsequent functionalization of the resulting π-allylPd intermediate with the weakly nucleophilic oxygen of the N-Boc group. Second, the acid assists in the regeneration of the active Pd(II) catalyst from the Pd(0) species formed after the C-O bond-forming step. acs.orgnih.govacs.org

This transformation is significant as it provides access to oxazolidinones that are regioisomeric to those obtained from other C-H amination reactions. nih.gov The N-Boc group acts as an aprotic surrogate for the unstable carbamic acid, enabling the functionalization of the electrophilic π-allylPd intermediate. acs.org

Role of N-Boc in Diastereoselective and Regioselective Reactions

The steric and electronic properties of the N-Boc group play a crucial role in directing the stereochemical and regiochemical outcomes of various reactions.

Diastereoselectivity: In the aforementioned Pd-catalyzed allylic C-H oxidation to form oxazolidinones, high diastereoselectivities are often observed. acs.orgnih.gov This is attributed to the conformational rigidity imposed by the carbamate tether, which arises from A(1,3) strain. This strain disfavors certain conformations, leading to a preferential attack on one diastereotopic face of the π-allylPd intermediate. acs.org Similarly, in the reaction of N-acyliminium ions with nucleophiles, the N-Boc group influences the conformation of the cyclic intermediate, leading to high diastereoselectivities in the formation of disubstituted piperidine (B6355638) derivatives. beilstein-journals.org

Regioselectivity: The N-Boc group can also control the regioselectivity of reactions. In the intramolecular cyclization of N-Boc aniline-tethered 2,3-disubstituted epoxides, the substitution pattern on the epoxide ring dictates the regiochemical outcome. Alkyl-substituted epoxides tend to undergo a 5-exo cyclization to form 1,3-oxazolidin-2-ones exclusively, while aryl-substituted epoxides can lead to mixtures of 5-exo and 6-endo products. rsc.org In another example, the N-Boc group on an amine can influence the regioselectivity of ring-opening reactions of oxiranes, although in some cases, it can lead to the formation of byproducts through competing deprotonation pathways. acs.org

The following table lists the chemical compounds mentioned in this article.

Computational Approaches in the Study of N Boc Compounds and Derivatives

Molecular Modeling and Docking Studies of N-Boc Protected Structures

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a molecule to a target protein. For N-Boc protected compounds, these studies are crucial for understanding how the bulky Boc group influences interactions within a receptor's active site and for designing new therapeutic agents. nih.govacs.org

Docking studies have been successfully applied to various N-Boc protected structures to explore their therapeutic potential. For instance, a series of new benzamides bearing a sulfonamide moiety were synthesized from N-Boc-protected sulfonamides and evaluated as inhibitors of human carbonic anhydrase II. tandfonline.com Molecular docking was performed to investigate the interactions between the synthesized compounds and the enzyme's active site (PDB IDs: 3HS4, 2AW1, 1I9Q), revealing good binding scores (up to -9.4 kcal/mol) compared to the standard drug Acetazolamide (-6.3 kcal/mol). tandfonline.com Similarly, docking studies on N-Boc protected Leucine-linked 1,2,3-triazoles with E. coli topoisomerase II DNA gyrase showed that the triazole derivatives had better binding interactions than their alkyne precursors. researchgate.net

In another study, N-Boc protected amino esters were used as precursors in the synthesis of 20(S)-sulfonylamidine camptothecin (B557342) derivatives. nih.gov Molecular docking of these derivatives into the Topo I-DNA complex suggested a different binding mode compared to the parent compound, with the bulky substituents at the 20-position forming new interactions with Topo I residues. nih.gov These examples highlight how molecular docking can validate experimental findings and provide a structural basis for observed biological activity, guiding the rational design of more potent molecules. acs.org

Table 1: Examples of Molecular Docking Studies on N-Boc Protected Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Benzamide-sulfonamides | Human Carbonic Anhydrase II | Good binding scores (up to -9.4 kcal/mol); direct electrostatic interaction with Zn2+ ion observed. | tandfonline.com |

| Leucine-linked 1,2,3-triazoles | E. coli Topoisomerase II DNA Gyrase | Triazole derivatives showed superior binding compared to alkyne precursors. | researchgate.net |

| 20(S)-Sulfonylamidine Camptothecins | Topo I-DNA Complex | Derivatives exhibited altered binding modes, forming new interactions with Topo I residues. | nih.gov |

| Carboxylsulfamides | Glutamate (B1630785) Carboxypeptidase II (GCP2) | Docking revealed binding affinities, and molecular dynamics simulations confirmed stable complex formation. | researchgate.net |

Conformational Analysis of N-Boc Substituted Molecules

The conformation of a molecule—its three-dimensional shape—is critical to its biological function. The N-Boc group, due to its size and rotational flexibility, can significantly influence the conformational preferences of a molecule. mdpi.com Conformational analysis of N-Boc substituted compounds is therefore essential for understanding their structure-activity relationships. nih.gov

A combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and computational methods, such as molecular mechanics and molecular dynamics (MD), are often employed for comprehensive conformational studies. nih.govnih.govresearchgate.net For example, the conformational behavior of methyl-substituted N-Boc glutamic acid methyl esters was characterized using both NMR and molecular modeling. nih.gov These studies showed that the methyl group significantly influences the molecule's conformational behavior in solution. nih.gov Similarly, a conformational analysis of glutamic acid analogues with a Boc-protected amino group was performed using NMR and MD simulations to determine the preferred conformation in a carboxylase active site. nih.gov

In the study of substituted ε-caprolactams, an N-Boc protected methyl ester was analyzed by variable-temperature NMR. researchgate.net The spectra indicated dynamic conformational changes, which were further investigated using X-ray crystallography to show that the caprolactams adopt a chair conformation. researchgate.net These integrated approaches provide a detailed picture of the accessible conformations and the energetic landscape of N-Boc substituted molecules, which is crucial for designing molecules with specific shapes and biological activities. mdpi.comresearchgate.net

In-silico Predictions for N-Boc Compound Interactions in Research Models

In-silico methods are computational techniques used to simulate and predict molecular interactions and properties, offering a rapid and cost-effective alternative to high-throughput screening. nih.gov For N-Boc compounds, these predictions are valuable for assessing drug-likeness, pharmacokinetic profiles (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and potential biological activities before synthesis. tandfonline.comresearchgate.net

For example, in-silico ADMET and DFT studies were conducted on N-Boc protected Leucine-linked triazoles, which reported good drug-likeness behavior and identified key chemical reactivity parameters. researchgate.net In another study, newly synthesized benzamides derived from N-Boc sulfonamides underwent ADME/T analysis using online servers, which predicted that the molecules exhibited good pharmacokinetic properties and bioavailability. tandfonline.com

Molecular dynamics (MD) simulations are a key in-silico tool for studying the stability of ligand-protein complexes over time. researchgate.netnih.gov A 50-nanosecond MD simulation was performed on a complex of a carboxylsulfamide derivative (synthesized from an N-Boc protected precursor) and the cancer protein glutamate carboxypeptidase II (GCP2). researchgate.net The simulation confirmed that the complex maintained a stable conformation and binding pattern, validating the initial docking results. researchgate.net These predictive models allow researchers to prioritize compounds for synthesis and experimental testing, thereby streamlining the drug discovery process.

Table 2: In-silico Predictions for N-Boc Derivatives

| Compound Class | Prediction Type | Key Findings | Reference |

|---|---|---|---|

| Leucine-linked 1,2,3-triazoles | ADMET, DFT | Predicted good drug-likeness and identified reactivity parameters. | researchgate.net |

| Benzamide-sulfonamides | ADME/T | Predicted good pharmacokinetics and bioavailability. | tandfonline.com |

| Carboxylsulfamides | Molecular Dynamics | Confirmed stable conformation and binding pattern with GCP2 protein over 50 ns. | researchgate.net |

Quantum Chemical Calculations for N-Boc System Reactivity and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules. rsc.orgnih.gov These methods are used to calculate properties like molecular orbital energies, electrostatic potential surfaces, and reaction energies, which are fundamental to understanding chemical transformations involving N-Boc protected systems. researchgate.netnrel.gov

DFT calculations have been used to rationalize reaction mechanisms and predict outcomes. For instance, in a study on the selective deprotection of N,N'-diprotected amines, DFT calculations at the B3LYP/Def2-SVP level were used to understand the influence of the metal catalyst and the protecting group on the N-Boc cleavage. csic.es The stability of radical species is another area where quantum chemistry is vital. A comprehensive database of over 200,000 organic radicals and 40,000 related molecules was generated using DFT calculations to determine bond strengths and radical stabilities, which is essential for predicting reaction thermodynamics and kinetics. nrel.gov

Furthermore, DFT is employed to confirm molecular structures and analyze bonding. The structure of a novel carboxylsulfamide, synthesized via an N-Boc protection step, was studied using DFT to calculate its thermodynamic and physicochemical properties. researchgate.net In a separate study, the reactivity and electrostatic surface potential of highly active N-Boc-protected carboxamides were evaluated using the DFT method to complement molecular docking studies. researchgate.net These calculations are indispensable for a detailed understanding of the electronic factors that govern the behavior of N-Boc compounds. nih.govaspbs.com

Computational Design of N-Boc Containing Ligands and Probes

Computational design methods leverage structural and energetic information to rationally create new ligands and probes with desired properties, moving beyond traditional screening approaches. nih.govacs.org The use of an N-Boc protecting group is a key consideration in the synthetic route of these computationally designed molecules. nih.gov These structure-based design strategies aim to predict which amino acid residues or chemical fragments will fit best into a receptor's binding site. acs.org

One approach combines structural information with docking to develop new peptides. acs.org For example, peptide ligands can be designed by identifying "sockets" on a target protein's surface and then selecting amino acid residues with the highest propensity to fit into them. acs.org The synthesis of these designed peptides often involves solid-phase synthesis using Boc-protected amino acids. acs.org

Computational methods are also used to design focused combinatorial libraries. uci.edu By mapping a target's active site with various molecular probes, researchers can identify chemical moieties with a higher probability of binding. This information is then used to bias a library of compounds for synthesis and screening. uci.edu The synthesis of these libraries frequently relies on building blocks, such as N-Boc protected amines or amino acids, to construct the final molecules. organic-chemistry.orgnih.gov This integration of computational design with synthetic chemistry, where N-Boc protection plays a practical role, accelerates the discovery of novel, high-affinity ligands and functional probes. mdpi.comopenmedicinalchemistryjournal.com

Application of N Boc Compounds As Chemical Probes and Research Tools

Development of N-Boc Protected Chemical Probes for Protein Function Studies

N-Boc protected compounds serve as versatile platforms for creating chemical probes designed to study the vast and complex functions of proteins. soton.ac.uk The Boc group can mask a reactive amine, allowing for the selective modification of other parts of a molecule during the synthesis of a probe. This strategy is crucial for installing reporter tags, such as fluorophores or biotin, and reactive groups that enable covalent modification of target proteins.

Chemical probes are small molecules that can modulate a specific protein target, which helps researchers investigate the effects of that modulation. thermofisher.kr The use of these probes can help determine if a drug targeting the same protein could be effective before significant investment in development and clinical trials. thermofisher.kr

A key application of N-Boc compounds is in the synthesis of probes for protein sequencing and identification. abcam.com For instance, N-Boc-protected amino acids are fundamental building blocks in the synthesis of peptides used to study protein-protein interactions and enzyme-substrate recognition. The development of trifunctional building blocks, often incorporating an N-Boc protected amine, a reactive group, and a bioorthogonal handle, has streamlined the creation of diverse probe libraries for target identification and validation. sigmaaldrich.com

N-Boc Containing Scaffolds as Tools for Enzyme Inhibition Research

Enzyme inhibitors are crucial for treating various diseases, and N-Boc protected scaffolds are frequently employed in their design and synthesis. researchgate.net The Boc group plays a pivotal role in constructing inhibitors with improved potency and selectivity.

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors are a class of anticancer agents. The synthesis of many HDAC inhibitors involves the use of N-Boc protected intermediates to control the step-wise assembly of the final molecule, which typically consists of a zinc-binding group, a linker, and a capping group.

Protease Inhibitors: Proteases are involved in numerous pathological conditions, making them attractive drug targets. In the development of protease inhibitors, N-Boc protected amino acids and peptides are used to build molecules that can fit into the active site of a specific protease and block its activity. For example, in the design of novel inhibitors for Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure, N-Boc protected dipeptides have been used as a core structure. mdpi.com Research has shown that introducing an aliphatic P2 Boc group can confer selectivity for the N-domain of ACE. nih.gov

Below is a table summarizing examples of N-Boc containing scaffolds in enzyme inhibition research:

| Enzyme Target | Inhibitor Scaffold Type | Role of N-Boc Group | Research Finding |

| Angiotensin-Converting Enzyme (ACE) | Ketomethylene derivatives | N-domain selectivity | An aliphatic P2 Boc group conferred N-domain selectivity in novel inhibitors. nih.gov |

| Arginase | α-amino acid derivatives | Intermediate protection | Used in the synthesis of boronic acid-based inhibitors that chelate manganese ions in the active site. mdpi.com |

| Dengue Virus Protease | Flavonoids | Not directly involved in final inhibitor | Flavonoids identified as noncompetitive inhibitors, with docking studies revealing an allosteric binding site. |

Integration of N-Boc Functionality in Nitric Oxide (NO) Releasing Systems and Probes for NO Research

Nitric oxide (NO) is a critical signaling molecule involved in various physiological and pathological processes. nih.gov N-Boc protected compounds have been instrumental in the development of NO-releasing molecules and probes to study its complex biology. rsc.org

The synthesis of NO donors, such as diazeniumdiolates, often requires the use of protecting groups like Boc to prevent unwanted side reactions. researchgate.net For example, N-Boc protection of secondary amines allows for the controlled formation of N-diazeniumdiolates, which can release NO under specific physiological conditions. mdpi.com This approach has been used to create NO-releasing coatings for medical devices to prevent biofilm formation. mdpi.com Furthermore, N-Boc protected acrylic monomers have been synthesized to create copolymers capable of releasing nitric oxide. researchgate.net

The table below details N-Boc applications in NO research:

| Application | Compound Type | Function of N-Boc Group | Key Outcome |

| NO-releasing coatings | Aminosilane precursors with N-diazeniumdiolates | Protection of secondary amines for selective diazeniumdiolate formation. | Significant reduction in bacterial adhesion on coated surfaces. mdpi.com |

| NO-releasing copolymers | N-Boc-protected acrylic monomers | Protection of amino function during polymerization. | Synthesis of polymers with the potential for controlled NO release. researchgate.net |

| Probes for NO research | Functionalized peptides | Protection of lysine (B10760008) residues during peptide synthesis for subsequent functionalization with an NO-donor moiety. | Creation of a hydrogel capable of releasing NO for potential wound healing applications. nih.gov |

Use of N-Boc Protected Compounds as Building Blocks for Complex Chemical Biology Probes

The construction of complex chemical probes often requires a multi-step synthesis where specific functional groups must be introduced in a controlled manner. N-Boc protected compounds are essential building blocks in this process. biospace.comapolloscientific.co.uk They provide a robust and reliable way to protect an amino group while other chemical transformations are carried out. organic-chemistry.orgscispace.comrsc.org

For example, the synthesis of trifunctional probes containing a ligand-binding moiety, a photoreactive crosslinking group, and a reporter tag often relies on N-Boc protected linkers. sigmaaldrich.com These probes are used in photoaffinity labeling experiments to identify the protein targets of a drug or bioactive small molecule. The synthesis of chiral N-Boc 7-azaindolines has been developed for use as building blocks in the pharmaceutical and agricultural industries. apolloscientific.co.uk

Exploration of N-Boc Derivatives in Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the active state of enzymes in complex biological systems. universiteitleiden.nlmdpi.comresearchgate.net ABPP utilizes chemical probes that covalently react with the active site of an enzyme. nih.gov

N-Boc protected compounds are frequently used in the synthesis of these activity-based probes (ABPs). escholarship.org The Boc group can be part of a linker or a recognition element within the probe's structure. For instance, in the development of probes for SARS-CoV-2 proteases, a Boc-protected tyrosine was used as a starting material to construct a probe with a chloroacetamide warhead and an alkyne handle for click chemistry. uni-konstanz.de The general design of an ABP consists of a reactive "warhead", a linker, and a reporter tag. universiteitleiden.nl N-Boc protection is crucial during the synthesis of these components to ensure the final probe has the correct structure and reactivity.

The table below highlights the use of N-Boc derivatives in ABPP:

| Target Enzyme Class | Probe Type | Role of N-Boc Group | Application |

| Serine Hydrolases | Fluorophosphonate-based probes | Used in the synthesis of the probe scaffold. | Profiling enzyme activity in various organisms and disease states. nih.gov |

| Cysteine Proteases (SARS-CoV-2) | Tyrosine-based probe with chloroacetamide warhead | Protection of the starting material during synthesis. | Development of specific probes for viral proteases to aid in drug discovery. uni-konstanz.de |

| Various Enzymes | Fully functionalized probe libraries | Incorporated into building blocks for library synthesis. | High-throughput screening of protein-ligand interactions directly in cells. enamine.net |

Analytical and Spectroscopic Characterization Methods in N Boc Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-Boc Compounds (e.g., ¹H NMR, ¹³C NMR, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of N-Boc protected compounds. It provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

¹⁵N NMR (Nitrogen-15 NMR) : While less common due to lower sensitivity, ¹⁵N NMR can directly probe the nitrogen atom of the carbamate (B1207046). The chemical shift of the nitrogen atom in an N-Boc group appears at a characteristic position, for instance, around -311.8 ppm and -292.1 ppm in certain N-Boc-cycloaminyl derivatives. This technique can be particularly useful for studying the electronic environment of the nitrogen and confirming the presence of the protecting group.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, which is crucial for assigning all signals and confirming the complete structure of complex N-Boc derivatives.

Table 1: Hypothetical ¹H and ¹³C NMR Data for N-Boc Protected Compounds (Note: This table is illustrative as no data for N-Boc SAENTA was found.)

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| -C(CH ₃)₃ | ~1.45 (singlet, 9H) | ~28.5 (3 x CH₃) |

| -C (CH₃)₃ | - | ~80.0 |

| -N-C =O | - | ~155.0 |

| Other Protons | Varies based on core structure | - |

| Other Carbons | - | Varies based on core structure |

Mass Spectrometry (MS) Techniques in N-Boc Research (e.g., LCMS)

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable as it combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.

In the analysis of N-Boc compounds, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. The analysis would typically aim to detect the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its chemical formula.

Fragmentation patterns can also be informative. A characteristic loss of the tert-butyl group (56 Da) or the entire Boc group (100 Da) can often be observed, providing evidence for the presence of this protecting group.

Table 2: Representative Mass Spectrometry Data for N-Boc Compounds (Note: This table is illustrative as no data for this compound was found.)

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | Molecular Weight + 1.0078 |

| [M+Na]⁺ | Sodium adduct | Molecular Weight + 22.9898 |

| [M-C₄H₈]⁺ | Loss of isobutylene | Molecular Weight - 56.106 |

| [M-Boc+H]⁺ | Loss of the Boc group | Molecular Weight - 99.068 |

Infrared (IR) Spectroscopy for Functional Group Analysis of N-Boc Protected Entities

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For N-Boc protected compounds, the most prominent and diagnostic absorption band is the stretching vibration of the carbamate carbonyl group (C=O).

This strong absorption typically appears in the region of 1680-1720 cm⁻¹ . The exact position can be influenced by the molecular environment. Other characteristic absorptions include:

N-H Stretch : For N-Boc protected primary or secondary amines, a sharp to broad absorption may be seen around 3300-3500 cm⁻¹ .

C-H Stretch : Absorptions corresponding to the C-H bonds of the alkane-like parts of the molecule, including the Boc group, are observed in the 2850-3000 cm⁻¹ region.

C-O Stretch : The C-O bonds of the carbamate group typically show stretching vibrations in the 1160-1250 cm⁻¹ range.

Table 3: Typical IR Absorption Frequencies for an N-Boc Group (Note: This table is illustrative as no data for this compound was found.)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Carbamate) | Stretch | 1680 - 1720 | Strong, Sharp |

| N-H | Stretch | 3300 - 3500 | Medium, Sharp |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-O | Stretch | 1160 - 1250 | Strong |

X-ray Diffraction (XRD) for Crystallographic Analysis of N-Boc Derivatives

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For an N-Boc protected compound like this compound, a successful single-crystal XRD analysis would confirm its molecular connectivity and stereochemistry without ambiguity. The resulting crystal structure would reveal the spatial arrangement of the Boc group relative to the rest of the molecule and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal lattice. Powder XRD (PXRD) can also be used to analyze the bulk material, identifying its crystalline phase and assessing its purity.

UV-Vis Spectroscopy and Photoluminescence (PL) in N-Boc Related Studies

Photoluminescence (PL) Spectroscopy : PL spectroscopy measures the emission of light from a substance after it has absorbed photons (excitation). If the core structure of this compound is fluorescent, PL spectroscopy would provide an emission spectrum, showing the wavelength(s) at which the molecule emits light. This is useful for characterizing the electronic properties of the molecule and for applications in materials science and bio-imaging. The presence of the N-Boc group could potentially influence the photophysical properties, such as quantum yield and emission wavelength, compared to the unprotected compound.

Chromatographic Methods (e.g., TLC, HPLC) for N-Boc Compound Purity Assessment

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

Thin-Layer Chromatography (TLC) : TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound in that specific solvent system. For N-Boc compounds, TLC can effectively separate the protected product from starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient separation technique used to determine the purity of a compound with high accuracy and for its purification (preparative HPLC). A solution of the sample is passed through a column packed with a stationary phase under high pressure. A detector, often a UV-Vis spectrophotometer, records the signal as components elute from the column. A pure N-Boc compound would ideally show a single sharp peak in the chromatogram. The retention time is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate).

Table 4: Chromatographic Methods for Purity Assessment (Note: This table is illustrative as no data for this compound was found.)

| Method | Principle | Key Parameter | Application in N-Boc Research |

| TLC | Separation based on differential partitioning between a stationary phase (e.g., silica) and a mobile phase. | Retention Factor (Rf) | Reaction monitoring, preliminary purity check. |

| HPLC | High-resolution separation based on partitioning between a stationary phase (in a column) and a pressurized mobile phase. | Retention Time (t_R) | High-accuracy purity determination, quantitative analysis, preparative purification. |

Biocatalytic Strategies and Enzymatic Interactions Involving N Boc Compounds

Enzyme-Catalyzed N-Boc Deprotection Approaches (e.g., hydrolases, esterases)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its susceptibility to removal under acidic conditions. While chemical deprotection is common, biocatalytic approaches offer milder and more selective alternatives. Enzymes such as hydrolases and esterases are, in principle, capable of catalyzing the cleavage of the carbamate (B1207046) bond in N-Boc protected compounds. This enzymatic deprotection would proceed via hydrolysis, yielding the deprotected amine, tert-butanol, and carbon dioxide.

However, the steric hindrance of the tert-butyl group presents a significant challenge for many standard hydrolases and esterases. Research in this area is ongoing, but often, these enzymes exhibit low activity and efficiency for N-Boc deprotection compared to other carbamate protecting groups like the benzyloxycarbonyl (Cbz) group.

Development of BOC Hydrolase Enzymes for Specific Transformations

The limitations of naturally occurring enzymes in cleaving the sterically demanding N-Boc group have led to research focused on the development of specialized "BOC hydrolases." This field of protein engineering aims to create enzymes with active sites tailored to accommodate the bulky tert-butyl moiety and efficiently catalyze the hydrolysis of the N-Boc carbamate. Techniques such as directed evolution and rational design are employed to mutate existing hydrolases, enhancing their activity and specificity towards N-Boc protected substrates. The goal is to develop robust biocatalysts for green and selective deprotection under neutral pH and ambient temperature, which would be highly valuable in pharmaceutical and fine chemical synthesis. At present, the development of broadly applicable and highly efficient BOC hydrolases remains an active area of research.

Application of N-Boc Protected Substrates in Biocatalytic Synthesis

N-Boc protected compounds serve as crucial substrates in various biocatalytic syntheses. The protecting group allows for the selective enzymatic modification of other functional groups within a molecule without interference from the reactive amine. For instance, in the synthesis of complex chiral molecules, an N-Boc protected intermediate can be subjected to enzymatic reactions like stereoselective reduction, oxidation, or transamination to install desired stereocenters.

Biocatalytic approaches are particularly valuable in the synthesis of nucleoside analogues, where enzymes can achieve high regio- and stereoselectivity that is often difficult to obtain through traditional chemical methods. nih.govmanchester.ac.uk The use of protecting groups, such as N-Boc on the nucleobase, is essential to direct the enzymatic transformations to other parts of the molecule, such as the sugar moiety. acs.org After the enzymatic step, the Boc group can be removed to yield the final product. The choice of enzyme and reaction conditions is critical to ensure compatibility with the protected substrate. nih.govmanchester.ac.uk

Interactions of N-Boc Protected Ligands with Enzymatic Systems in Research Contexts

In research, N-Boc protected ligands are utilized to study enzyme-ligand interactions. The Boc group can influence the binding affinity and orientation of a ligand within an enzyme's active site. By comparing the interaction of a protected versus an unprotected ligand, researchers can gain insights into the role of the amino group in binding and catalysis.

For nucleoside analogues like SAENTA, which are designed to interact with specific proteins like nucleoside transporters, the N-Boc protected version could be used to probe the structural and electronic requirements of the binding pocket. Such studies are crucial for understanding the mechanism of action of these proteins and for the rational design of new, more potent inhibitors or modulators. However, it is important to consider that the bulky and hydrophobic Boc group can also introduce steric clashes or non-specific hydrophobic interactions that may alter the natural binding mode of the ligand.

Emerging Research Directions and Future Prospects for N Boc Chemistry

Advancements in Sustainable Synthesis of N-Boc Protected Compounds

The drive towards "green chemistry" has significantly influenced the methodologies for both the introduction and removal of the N-Boc group. Researchers are actively developing more environmentally benign and efficient protocols that minimize waste and avoid harsh reagents.

Key Research Findings:

Solvent-Free and Catalyst-Free Conditions: A significant advancement is the development of solvent-free methods for N-Boc protection, which can be performed without a catalyst, reducing environmental impact. jk-sci.com Similarly, mechanochemical methods, such as ball milling, offer a solvent-free approach for the deprotection of N-Boc groups, often resulting in quantitative yields of the corresponding amine salts. scirp.org

Water-Mediated Reactions: Water, being a non-toxic and non-flammable solvent, is an ideal medium for green chemistry. Protocols have been developed for the deprotection of N-Boc amines using water at reflux temperatures, eliminating the need for any acid or base catalysts. researchgate.nettandfonline.com This method has proven to be a simple and efficient alternative to traditional procedures. researchgate.net

Heterogeneous Catalysis: The use of recyclable solid acid catalysts, such as Amberlite-IR 120, provides a green and efficient method for the N-Boc protection of a wide range of amines under solvent-free conditions. derpharmachemica.com This approach allows for easy separation and reuse of the catalyst. derpharmachemica.com

Thermolytic Deprotection: Recent studies have explored the use of high temperatures in continuous flow reactors for N-Boc deprotection. nih.gov This method allows for selective deprotection by controlling the reaction temperature and residence time, offering a clean and efficient process without the need for strong acids. nih.gov

| Sustainable Method | Key Features | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemical Deprotection | Solvent-free ball milling | p-toluenesulfonic acid, room temperature | High yields, short reaction time, avoids bulk solvents | scirp.org |

| Water-Mediated Deprotection | Uses water as a green solvent | Reflux temperature (around 100°C) | Catalyst-free, environmentally friendly, simple workup | researchgate.net |

| Heterogeneous Catalysis | Recyclable solid acid catalyst | Amberlite-IR 120, (Boc)2O, solvent-free | Catalyst is reusable, high yields, fast reactions | derpharmachemica.com |

| Continuous Flow Thermolysis | High-temperature, continuous flow system | 150-230°C in solvents like TFE or MeOH | Reagent-free, selective, rapid heating and cooling | nih.gov |

Expansion of N-Boc Functionality in Complex Chemical Probe Design

N-Boc protected building blocks are instrumental in the synthesis of complex molecules designed to probe biological systems. The ability to selectively unmask a reactive amine group at a specific point in a synthesis is crucial for constructing intricate molecular architectures.

Key Research Findings:

Bioorthogonal Chemistry: N-Boc protected compounds are used to create chemical probes for bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes. ethz.chnobelprize.org For instance, sterically hindered N-Boc pyrrole-substituted tetrazoles have been designed for selective photoclick chemistry in live cells, improving the selectivity of the reaction. nih.govrsc.org

Peptide and Peptidomimetic Synthesis: The N-Boc group remains a vital tool in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl strategy. thermofisher.comwikipedia.org It allows for the stepwise assembly of amino acids to create peptides and peptidomimetics, which are used to study protein function and as potential therapeutics. numberanalytics.com

Linkers for Bioconjugation: N-Boc protected linkers containing other functionalities, such as PEG chains, carboxylic acids, or azide (B81097) groups, are commercially available. creative-biolabs.commedchemexpress.com These linkers are used in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com The Boc group allows for the selective deprotection and subsequent attachment of other molecules. sigmaaldrich.com

Integration of N-Boc Chemistry with Advanced Materials Science Research

The principles of N-Boc chemistry are being increasingly applied in materials science to create functional materials with tailored properties. The ability to introduce amine functionalities in a controlled manner is key to modifying the surface and bulk properties of various materials.

Key Research Findings:

Functionalized Polymers: N-Boc chemistry is used to synthesize functionalized polymers. For example, polyurethane films have been modified with N-Boc protected diamines to create surfaces with specific properties, such as antifouling capabilities. The deprotection of the Boc group can then expose the amine for further functionalization.

Surface Modification: The controlled introduction of amine groups onto surfaces is a powerful tool for altering surface properties like wettability, adhesion, and biocompatibility. N-Boc protected intermediates allow for the precise control of the density and location of these amine groups.

Computational Methodologies for Predictive N-Boc Chemistry

Computational chemistry is becoming an invaluable tool for predicting the reactivity of N-Boc protected compounds and for designing new synthetic strategies.

Key Research Findings:

DFT Studies: Density Functional Theory (DFT) calculations are being used to study the mechanism of N-Boc deprotection. csic.esnih.govtandfonline.com These studies can rationalize the influence of different Lewis acids, solvents, and substituents on the reaction, helping to explain experimental observations and predict the outcomes of new reactions. csic.esacs.org

Predicting Reactivity: Computational models, such as those based on Frontier Molecular Orbital Theory, are being developed to predict the reactivity of N-Boc protected compounds. acs.org These models can help in the selection of appropriate substrates and reaction conditions to achieve selective deprotection, particularly in complex molecules with multiple protecting groups.

Future Role of N-Boc Derivatives in Chemical Biology Research